Cerous chloride heptahydrate
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Overview
Description
Cerous chloride heptahydrate, also known as cerium(III) chloride heptahydrate, is a compound of cerium and chlorine with the chemical formula CeCl₃·7H₂O. It is a white, hygroscopic salt that rapidly absorbs water from the atmosphere to form a hydrate. This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .
Mechanism of Action
Target of Action
Cerous chloride heptahydrate, also known as Cerium(III) chloride heptahydrate, is a compound of cerium and chlorine It’s known to be used as a cerium source in various applications such as nanometal oxide synthesis and catalysis .
Mode of Action
It’s known to be a mild lewis acid . It participates in the allylation of aldehydes . Cerium(III) chloride heptahydrate in combination with sodium iodide supported on silica gel efficiently promotes Michael-type addition .
Biochemical Pathways
Its role in the synthesis of nanometal oxides suggests that it may influence pathways related to material synthesis and catalysis .
Pharmacokinetics
It’s known to be highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone . This suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
It’s known to be used as a precursor to prepare cerium oxide nanoparticles for biomedical applications and photocatalytic degradation . It can also be used as a solution to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is a white hygroscopic salt; it rapidly absorbs water on exposure to moist air to form a hydrate . Therefore, the presence of moisture in the environment can affect its stability. Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerous chloride heptahydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with hydrochloric acid (HCl). The reaction typically involves dissolving cerium(IV) oxide in hydrochloric acid, followed by heating and stirring. The resulting solution is then filtered and evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then dried and packaged for various applications .
Types of Reactions:
Reduction: this compound can act as a reducing agent in organic synthesis, often used in place of sodium borohydride.
Common Reagents and Conditions:
Reducing Agent: Used in organic synthesis with reagents like sodium borohydride.
Catalyst: Acts as a catalyst in the presence of sodium iodide for Michael addition reactions.
Major Products:
Allylic Alcohols: In the Luche reaction, this compound selectively converts carvone to allylic alcohol.
Cerium Oxide Nanoparticles: Used as a precursor to prepare cerium oxide nanoparticles.
Scientific Research Applications
Cerous chloride heptahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cerium(III) oxide (Ce₂O₃)
- Cerium(III) fluoride (CeF₃)
- Cerium(III) bromide (CeBr₃)
- Cerium(III) iodide (CeI₃)
- Lanthanum(III) chloride (LaCl₃)
- Praseodymium(III) chloride (PrCl₃)
Comparison: Cerous chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Compared to other cerium compounds, it is particularly useful as a precursor for cerium oxide nanoparticles, which have significant applications in biomedical and industrial fields .
Biological Activity
Cerous chloride heptahydrate, or cerium(III) chloride heptahydrate (CeCl₃·7H₂O), is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis, corrosion inhibition, and potential biomedical uses. This article explores the biological activity of this compound, presenting research findings, case studies, and relevant data tables.
This compound is a white hygroscopic salt that readily absorbs moisture from the air. It is highly soluble in water and can be prepared through the gradual heating of its hydrate form under controlled conditions to avoid hydrolysis. The compound can be used as a precursor for synthesizing other cerium salts and in various organic reactions due to its Lewis acidic properties .
1. Corrosion Inhibition
One of the notable applications of this compound is its effectiveness as a corrosion inhibitor for aluminum alloys. A study demonstrated that CeCl₃·7H₂O significantly reduces corrosion rates in AA2024-T3 aluminum alloy when exposed to chloride solutions. The mechanism involves the formation of a protective cerium oxide layer on the metal surface, which prevents further corrosion .
Table 1: Corrosion Inhibition Efficiency of this compound
Alloy Type | Corrosion Rate (mm/year) | Inhibitor Concentration (g/L) | Efficiency (%) |
---|---|---|---|
AA2024-T3 | 0.50 | 1.0 | 85 |
AA2024-T3 | 0.75 | 0.5 | 70 |
AA2024-T3 | 1.00 | 0.1 | 50 |
2. Organic Synthesis
This compound is widely used in organic synthesis as a catalyst for various reactions, including reductions and alkylations. It has been reported to facilitate the Luche reduction of α,β-unsaturated carbonyl compounds in conjunction with sodium borohydride, yielding high selectivity for allylic alcohols .
Case Study: Luche Reduction
In a controlled experiment, carvone was treated with sodium borohydride in the presence of this compound, resulting in an exclusive formation of allylic alcohol without the saturated alcohol byproduct:
- Reaction Conditions :
- Reagents : Carvone (1 mmol), NaBH₄ (2 mmol), CeCl₃·7H₂O (0.1 mmol)
- Solvent : Ethanol
- Temperature : Room temperature
- Yield : 95% allylic alcohol
3. Toxicological Studies
Research has indicated that exposure to cerium compounds, including cerous chloride, may lead to adverse health effects. A study on mice showed that intragastric administration of cerium chloride resulted in liver injury characterized by apoptosis and oxidative stress markers . The molecular mechanisms underlying this toxicity are still being investigated.
Table 2: Toxicity Parameters Observed in Mice
Treatment Group | Liver Damage Score | Apoptosis Markers (Caspase-3) | Oxidative Stress Indicators (MDA) |
---|---|---|---|
Control | 0 | Low | Low |
Cerium Chloride (10 mg/kg) | Moderate | High | Elevated |
Cerium Chloride (20 mg/kg) | Severe | Very High | Significantly Elevated |
Properties
CAS No. |
18618-55-8 |
---|---|
Molecular Formula |
CeCl3H2O |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
cerium(3+);trichloride;hydrate |
InChI |
InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
InChI Key |
SMKFCFKIYPLYNY-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Key on ui other cas no. |
18618-55-8 |
Pictograms |
Irritant |
Synonyms |
CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cerous chloride heptahydrate in the synthesis of quinolone medicaments?
A1: this compound acts as a catalyst in the synthesis of quinolone medicaments, specifically in the piperazidine reduction of quinolone carboxylate nuclear parent with piperazidine derivatives []. This reaction is crucial for introducing the piperazine ring, a key structural feature for the antibacterial activity of quinolones.
Q2: What are the advantages of using this compound in this synthesis method compared to conventional methods?
A2: The research paper highlights several advantages of using this compound as a catalyst in this specific synthesis method []:
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